molecular formula C6H7BrN2 B1280533 2-Bromo-6-methylpyridin-4-amine CAS No. 79055-59-7

2-Bromo-6-methylpyridin-4-amine

Cat. No. B1280533
CAS RN: 79055-59-7
M. Wt: 187.04 g/mol
InChI Key: GKNGDJAGDPAQHO-UHFFFAOYSA-N
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Description

2-Bromo-6-methylpyridin-4-amine is a chemical compound with the CAS Number: 79055-59-7 . It has a molecular weight of 187.04 . It is typically stored in a dark place under an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7BrN2/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3,(H2,8,9) . This indicates the presence of a bromine atom, a methyl group, and an amine group attached to a pyridine ring .


Chemical Reactions Analysis

While specific reactions involving this compound are not available, it’s worth noting that similar compounds have been involved in Suzuki cross-coupling reactions . These reactions typically involve the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available.

Scientific Research Applications

Synthesis and Transformations

  • Ring Transformations and Aminations : Reactions of heterocyclic halogeno compounds, such as 2-bromo-6-methylpyridine, with nucleophiles can lead to ring transformations and aminations. This process includes meta-rearrangement and conversion into compounds like 4-amino-2-methylpyrimidine (Hertog, Plas, Pieterse, & Streef, 2010).

  • Suzuki Cross-Coupling Reactions : Suzuki cross-coupling reactions of similar compounds, such as 5-bromo-2-methylpyridin-3-amine, can produce novel pyridine derivatives. These derivatives have applications in fields like liquid crystal technology and biomedical research, showing activities like anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).

Chemical and Pharmaceutical Intermediates

  • Pharmaceutical and Chemical Intermediates : Compounds like 2-Amino-6-bromopyridine, derived from 2-amino-6-methylpyridine, are important intermediates in pharmaceutical and chemical manufacturing. Their synthesis involves processes like diazotization, bromination, and Hofmann degradation (Liang, 2010).

  • Crystal Structure and Hydrogen Bonds : Studies on compounds such as ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, synthesized from 6-methylpyridin-2-amine, provide insights into their molecular structure, hydrogen bonding patterns, and potential applications in material science and crystallography (Yao, Wang, Guo, An, & Guan, 2010).

Theoretical and Computational Studies

  • Density Functional Theory (DFT) Calculations : Theoretical studies, like DFT calculations, on pyridine derivatives provide insights into their molecular properties and potential reaction pathways. This information is crucial for developing new materials and pharmaceuticals (Ahmad et al., 2019).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-6-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNGDJAGDPAQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505455
Record name 2-Bromo-6-methylpyridin-4-amine
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URL https://comptox.epa.gov/dashboard/DTXSID10505455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79055-59-7
Record name 2-Bromo-6-methyl-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79055-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-bromo-6-methylpyridine
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Synthesis routes and methods

Procedure details

A solution of 2-bromo-6-ethyl-4-nitro-pyridine 1-oxide (15.9 g, 69 mmol) in acetic acid (310 ml) was treated with powdered iron (25.8 g, 462 mmol). The mixture was slowly heated to 100° C. and kept for 1 hr. Then the reaction mixture was cooled to rt and filtered. After evaporation of the solvent the residue was crystallized to yield the title compound as a beige material (88%). Mp. 75-77° C. (pentane), MS: m/e=200 (M+).
Name
2-bromo-6-ethyl-4-nitro-pyridine 1-oxide
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Name
Quantity
25.8 g
Type
catalyst
Reaction Step One

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